![molecular formula C16H22N4O2 B1419071 Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate CAS No. 744219-43-0](/img/structure/B1419071.png)
Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2 . It has a molecular weight of 302.38 . This compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12-11-17-18-14(12)10-13/h4-5,10-11H,6-9H2,1-3H3, (H,17,18) . This indicates the molecular structure and arrangement of atoms in the compound.Physical And Chemical Properties Analysis
This compound is solid in physical form . It is stored in a dry, room temperature environment .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound is utilized in the synthesis of various pharmaceutical agents due to its indazole core, which is a common motif in medicinal chemistry. Indazole derivatives are known for their antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The tert-butyl group in this compound may enhance its lipophilicity, potentially improving its drug-like properties.
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be employed as standards or reagents in chromatographic methods or mass spectrometry, aiding in the detection and quantification of various biological and chemical substances.
Each of these applications leverages the unique chemical structure of Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate , which includes the indazole ring system known for its pharmacological relevance and the piperazine moiety, a versatile scaffold in drug design. The tert-butyl group enhances the compound’s physicochemical properties, making it a valuable entity in scientific research. The applications mentioned are based on the general properties of the compound’s functional groups and the typical roles they play in various fields of research .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12-11-17-18-14(12)10-13/h4-5,10-11H,6-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKLCBVCBVKEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658020 | |
Record name | tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
744219-43-0 | |
Record name | tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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